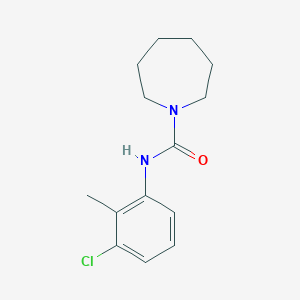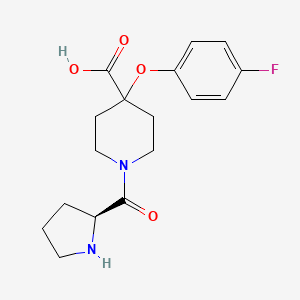![molecular formula C21H24FNO2 B5427562 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5427562.png)
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol, commonly known as F13714, is a novel and potent compound that has gained attention in the scientific community for its potential applications in the field of neuroscience. In
作用機序
The mechanism of action of F13714 involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. F13714 acts as a partial agonist of the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not fully. The activation of the dopamine D3 receptor by F13714 results in the modulation of various signaling pathways, including the cAMP/PKA pathway and the ERK1/2 pathway.
Biochemical and Physiological Effects:
F13714 has been shown to have significant biochemical and physiological effects on the brain. It has been demonstrated to enhance the release of dopamine in the nucleus accumbens, which is a key region involved in reward and motivation. F13714 has also been shown to improve cognitive function and memory in animal models. Additionally, F13714 has been shown to reduce drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
One of the main advantages of F13714 is its selectivity and potency for the dopamine D3 receptor. This makes it an ideal tool compound for studying the role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of F13714 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of F13714. One potential direction is the development of F13714-based therapies for neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. Another direction is the exploration of the potential synergy between F13714 and other compounds that target the dopamine D3 receptor. Additionally, further studies are needed to elucidate the long-term effects of F13714 on the brain and its potential side effects.
合成法
F13714 is a synthetic compound that can be prepared through a multistep process starting from commercially available starting materials. The synthesis of F13714 involves the reaction of 5-methyl-2-nitrophenol with 2-(4-fluorophenyl)ethylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then subjected to a reductive amination reaction with piperidine and sodium cyanoborohydride to yield F13714.
科学的研究の応用
F13714 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to exhibit potent and selective binding to the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. F13714 has been used as a tool compound to study the role of the dopamine D3 receptor in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
特性
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(2-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-15-4-11-19(20(24)13-15)21(25)23-12-2-3-17(14-23)6-5-16-7-9-18(22)10-8-16/h4,7-11,13,17,24H,2-3,5-6,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLGOUIGSHBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5427486.png)
![isopropyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5427491.png)
![N-[1-methyl-2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5427495.png)
![N-(2-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427503.png)

![2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5427512.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(2-nitrophenyl)acrylamide](/img/structure/B5427522.png)

![N-{3-ethyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5427551.png)
![7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5427552.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5427554.png)
![4-methoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5427555.png)

![N-{2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-2-oxoethyl}acetamide](/img/structure/B5427558.png)